![molecular formula C16H18FN3O B2723160 N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide CAS No. 2094817-64-6](/img/structure/B2723160.png)
N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide, commonly known as 'Compound X', is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit potent biological activity against various diseases.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act through several pathways. In cancer, Compound X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, Compound X has been shown to inhibit the activity of the beta-secretase enzyme, which is involved in the production of amyloid-beta plaques. In inflammatory disorders, Compound X has been shown to inhibit the activity of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound X has been shown to exhibit potent biochemical and physiological effects in various disease models. In cancer, Compound X has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In Alzheimer's disease, Compound X has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain, leading to the improvement of cognitive function. In inflammatory disorders, Compound X has been shown to reduce inflammation, leading to the improvement of symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages and limitations for lab experiments. One advantage is that it exhibits potent biological activity against various diseases, making it a promising candidate for drug development. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may exhibit off-target effects, leading to unwanted side effects. Another limitation is that it may have poor solubility, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Compound X. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of Compound X in vivo to determine its efficacy and safety. Another direction is to develop new analogs of Compound X with improved potency and selectivity. Finally, another direction is to conduct clinical trials to determine the efficacy and safety of Compound X in humans.
Conclusion
In conclusion, Compound X is a promising small molecule drug that exhibits potent biological activity against various diseases. Its synthesis method is well established, and its mechanism of action is well understood. However, it has both advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, starting with the reaction of 2-(dimethylamino)phenyl) ethan-1-ol with 2,6-difluoropyridine-3-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to obtain the final product, Compound X. The overall yield of this synthesis method is about 60%, and the purity of the compound is greater than 98%.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, Compound X has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain. In inflammatory disorders, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[1-[2-(dimethylamino)phenyl]ethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11(13-6-4-5-7-14(13)20(2)3)19-16(21)12-8-9-15(17)18-10-12/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSMUPMIDZMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

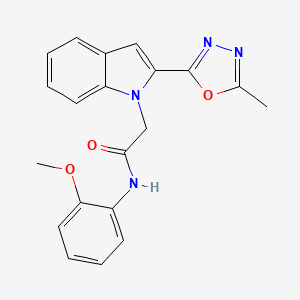
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)

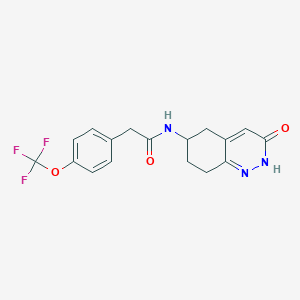
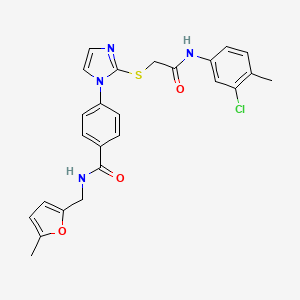
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
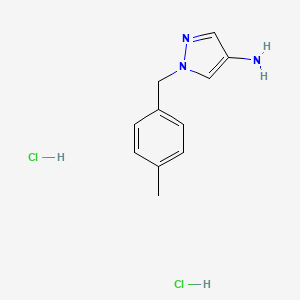
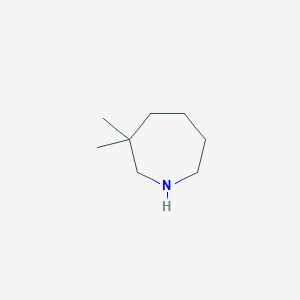

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)
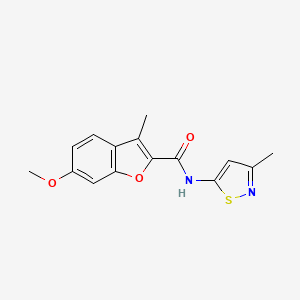
![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)